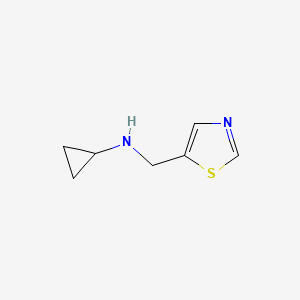

Cyclopropyl-thiazol-5-ylmethyl-amine

Descripción general

Descripción

Synthesis Analysis

While specific synthesis methods for Cyclopropyl-thiazol-5-ylmethyl-amine were not found, thiazole derivatives have been synthesized and studied for their biological activities . The synthesis of thiazole derivatives often involves the manipulation of oxidation states in organic molecules .Molecular Structure Analysis

The molecular structure of this compound consists of a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Aplicaciones Científicas De Investigación

Cyclin-Dependent Kinases Inhibition

One key area of application involves the design, synthesis, and evaluation of derivatives as inhibitors of cyclin-dependent kinases (CDK4 and CDK6), which are crucial for cell cycle regulation and have been validated as targets for anticancer drug discovery. A study presented a novel series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives exhibiting potent and selective inhibition of CDK4 and CDK6. These compounds, particularly one identified as 83, demonstrated significant tumor growth inhibition in acute myeloid leukemia mouse xenografts without negative effects on body weight or clinical toxicity, positioning it as a clinical development candidate (Tadesse et al., 2017).

Antimicrobial and Antiproliferative Properties

Another study focused on the antimicrobial and antiproliferative properties of newly synthesized Schiff bases derived from 1,3,4-thiadiazole compounds. These compounds showed high DNA protective ability against oxidative damage and strong antimicrobial activity against specific strains. Notably, certain compounds exhibited cytotoxicity against cancer cell lines, including PC-3 and MDA-MB-231, highlighting their potential in chemotherapy strategies (Gür et al., 2020).

N-Cyclopropylation of Cyclic Amides and Azoles

Research into the direct N-cyclopropylation of cyclic amides and azoles using a cyclopropylbismuth reagent has provided a novel method for introducing the cyclopropyl group onto the nitrogen of a heterocycle or an amide. This development is significant in medicinal chemistry due to the unique spatial, electronic features, and high metabolic stability of cyclopropanes. The method offers a straightforward approach to preparing N-cyclopropyl indoles, benzimidazoles, pyrroles, and pyrazoles, which are important in pharmaceutical research (Gagnon et al., 2007).

Copper-Catalyzed Chan-Lam Cyclopropylation

A scalable Chan-Lam cyclopropylation reaction using potassium cyclopropyl trifluoroborate has been developed, addressing the need for small molecules containing cyclopropane-heteroatom linkages in medicinal chemistry. This method allows for O-cyclopropylation with phenol nucleophiles and N-cyclopropylation with various azaheterocycles, providing a strategic route toward the synthesis of cyclopropyl aryl ethers and cyclopropyl amine derivatives (Derosa et al., 2018).

Anticancer Activity of Arylazothiazoles and Thiadiazoles

The synthesis and evaluation of arylazothiazoles and 1,3,4-thiadiazoles using a novel copolymer catalyst showcased promising anticancer activity against colon and liver carcinoma cell lines. This study highlights the potential of these compounds as effective anticancer agents, with specific derivatives showing significant activity (Gomha et al., 2015).

Mecanismo De Acción

Target of Action

Cyclopropyl-thiazol-5-ylmethyl-amine is a compound that contains a thiazole ring . Thiazoles are found in many biologically active compounds, such as antimicrobial, antifungal, and antineoplastic drugs Thiazole derivatives have been known to interact with a variety of biological targets, depending on their specific chemical structure .

Mode of Action

For instance, they can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems . The specific interaction of this compound with its targets would depend on its chemical structure and the nature of the target.

Biochemical Pathways

Thiazole derivatives have been known to influence various biochemical pathways . For instance, they can activate or stop certain biochemical pathways and enzymes . The specific pathways affected by this compound would depend on its chemical structure and the nature of its targets.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of this compound.

Result of Action

Thiazole derivatives have been known to exhibit various biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific effects of this compound would depend on its mode of action and the nature of its targets.

Análisis Bioquímico

Biochemical Properties

Cyclopropyl-thiazol-5-ylmethyl-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the thiazole ring in this compound is known to participate in electrophilic and nucleophilic substitution reactions, which are essential for its interaction with biomolecules . The compound can bind to enzymes such as kinases and proteases, modulating their activity and affecting downstream signaling pathways. Additionally, this compound may interact with proteins involved in cellular metabolism, influencing metabolic flux and energy production.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis . This compound may also affect gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the expression of genes involved in critical cellular functions. Furthermore, the compound’s impact on cellular metabolism can lead to changes in energy production, nutrient utilization, and overall cellular homeostasis.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. The compound can bind to specific enzymes and proteins, leading to their inhibition or activation . For instance, this compound may inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation and downstream signaling. Alternatively, the compound can activate enzymes by inducing conformational changes that enhance their catalytic activity. Additionally, this compound may influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term impact on cellular function. The compound’s stability in various experimental conditions is crucial for its effectiveness in biochemical assays . Over time, this compound may undergo degradation, leading to a decrease in its biological activity. Long-term studies in in vitro and in vivo models have shown that the compound can have sustained effects on cellular function, including alterations in cell signaling, gene expression, and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cell signaling and improved metabolic function . At higher doses, this compound may cause toxic or adverse effects, including cellular toxicity, organ damage, and disruption of normal physiological processes. Threshold effects observed in animal studies indicate that there is a specific dosage range within which the compound exerts its optimal biological activity without causing significant harm.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . The compound can influence metabolic flux by modulating the activity of key enzymes involved in energy production, lipid metabolism, and amino acid synthesis. For example, this compound may enhance the activity of enzymes involved in glycolysis, leading to increased glucose utilization and ATP production. Additionally, the compound can affect the levels of metabolites, such as lipids and amino acids, by altering their synthesis and degradation pathways.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms . The compound may interact with specific transporters and binding proteins that facilitate its movement across cellular membranes and its localization within different cellular compartments. For instance, this compound may be transported into cells via active transport mechanisms, where it can accumulate in specific organelles or regions of the cell. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, the compound may be targeted to the nucleus, where it can interact with transcription factors and other nuclear proteins to regulate gene expression. The precise subcellular localization of this compound determines its specific biological effects and its role in cellular processes.

Propiedades

IUPAC Name |

N-(1,3-thiazol-5-ylmethyl)cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2S/c1-2-6(1)9-4-7-3-8-5-10-7/h3,5-6,9H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFKTVLAFAKBFST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=CN=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-2-[(5-chloropyridin-3-yl)oxy]pyridine](/img/structure/B1508125.png)

![methyl 6-methoxy-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1508141.png)

![Tert-butyl 2-[(4-piperidin-4-ylbenzoyl)amino]phenylcarbamate](/img/structure/B1508159.png)

![1(2H)-Pyridinecarboxylic acid,4-(5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)-3,6-dihydro-,1,1-dimethylethyl ester](/img/structure/B1508160.png)